molecular formula C17H14N2O4 B5362130 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5362130
M. Wt: 310.30 g/mol
InChI Key: ULPHGADDBOZHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EHP-101, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EHP-101 is a small molecule that belongs to the family of isoindolinones, which have been shown to possess anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been the subject of several scientific studies, primarily due to its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that this compound has been studied for include multiple sclerosis, Huntington's disease, and neuropathic pain.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act through the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory responses in the body. By inhibiting PDE4, this compound may be able to reduce inflammation and provide neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. The compound has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect neurons from damage. This compound has also been shown to improve motor function and reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide for lab experiments is its small molecular size, which makes it easy to administer and study. The compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the potential use of this compound for the treatment of multiple sclerosis. This compound has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis, and further studies are needed to determine its potential as a treatment for the disease. Another area of research is the potential use of this compound for the treatment of neuropathic pain. This compound has been shown to reduce pain in animal models, and further studies are needed to determine its potential as a treatment for human patients. Finally, further studies are needed to determine the safety and efficacy of this compound in human patients, which will be important for the development of the compound as a potential therapeutic agent.

Synthesis Methods

2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with ethylacetoacetate to form 3-ethyl-4-hydroxy-2H-chromen-2-one. This intermediate is then subjected to a series of reactions to form the final product, this compound.

properties

IUPAC Name

2-ethyl-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-19-16(22)13-7-6-10(8-14(13)17(19)23)15(21)18-11-4-3-5-12(20)9-11/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPHGADDBOZHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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